6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRVDSIDHUKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269837 | |
| Record name | 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-31-2 | |
| Record name | 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 3 Methylpyrazolo 1,5 a Pyrimidine and Its Analogs
Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold Construction
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of an aminopyrazole with a 1,3-biselectrophilic compound. nih.govrsc.org This approach allows for the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694), enabling diverse substitutions on the final molecule by varying the two starting components. nih.gov The reaction is adaptable to various conditions, including microwave-assisted synthesis, which can offer high yields and shorter reaction times. nih.govresearchgate.net
The key building blocks for this synthesis are NH-3-aminopyrazoles (also known as 5-aminopyrazoles due to tautomerism) and a suitable three-carbon 1,3-biselectrophile. nih.govrsc.org The aminopyrazole acts as a binucleophile, with the exocyclic amino group and the endocyclic N1 nitrogen atom participating in the reaction to form the six-membered pyrimidine ring. nih.gov For the synthesis of 3-methylpyrazolo[1,5-a]pyrimidine (B12977187) analogs, the required precursor is 3-methyl-1H-pyrazol-5-amine. rsc.org The 1,3-biselectrophilic partner is a three-carbon chain with electrophilic centers at both ends, designed to react with the two nitrogen nucleophiles of the aminopyrazole. nih.gov
A wide array of 1,3-biselectrophiles can be employed, which directly influences the substitution pattern on the pyrimidine ring of the final product. nih.govrsc.org
β-Dicarbonyl compounds are frequently used reagents for this cyclocondensation. nih.govresearchgate.net The reaction between a 5-aminopyrazole and a β-dicarbonyl compound typically proceeds under acidic or basic conditions to form the fused ring system. nih.gov For instance, reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide is a common route to produce dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates. mdpi.com These intermediates can then be further functionalized.
| Aminopyrazole Precursor | β-Dicarbonyl Compound | Resulting Pyrazolo[1,5-a]pyrimidine Core | Reference |
|---|---|---|---|
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | mdpi.com |
| 3-Aminopyrazole | Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | researchgate.net |
| 5-Amino-1H-pyrazole-4-carboxylate | 2-Bromo-malonaldehyde | 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | chemijournal.comresearchgate.net |
β-Enaminones and β-ketonitriles are also highly effective 1,3-biselectrophiles for this synthesis. nih.govrsc.org These reagents offer an efficient pathway to introduce various substituents, including amino and nitrile groups, onto the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The reaction of 3-methyl-1H-pyrazol-5-amine with appropriately substituted β-enaminones can yield 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields, often facilitated by microwave irradiation. rsc.org Similarly, β-ketonitriles have been used to introduce functional groups that are valuable for subsequent chemical transformations. nih.gov
When unsymmetrical 1,3-biselectrophiles react with 3-substituted-5-aminopyrazoles, the formation of two possible regioisomers can occur. nih.gov The regioselectivity of the cyclocondensation is a critical aspect of the synthesis. The initial step is typically the nucleophilic attack of the more reactive exocyclic amino group of the pyrazole on one of the electrophilic centers of the 1,3-dicarbonyl compound. rsc.org The subsequent cyclization step determines the final arrangement of substituents. The reaction conditions and the electronic nature of the substituents on both reactants can influence which isomer is formed preferentially. nih.govrsc.org For example, studies have shown that the reaction of 1,2-allenic ketones with aminopyrazoles exhibits excellent regioselectivity, providing a reliable route to specific isomers under mild conditions without the need for a catalyst. rsc.org
Specific 1,3-Biselectrophiles in Pyrazolo[1,5-a]pyrimidine Synthesis
Strategies for Halogenation and Methylation at Specific Positions
Achieving the specific substitution pattern of 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine requires strategic incorporation of the methyl and bromo groups.
The methyl group at the C3 position is typically introduced by using the corresponding substituted aminopyrazole precursor, namely 3-methyl-1H-pyrazol-5-amine, during the initial cyclocondensation reaction. rsc.org
For halogenation, particularly at the C6 position, there are two primary strategies: direct halogenation of a pre-formed scaffold or incorporation of the halogen via the 1,3-biselectrophile during cyclization.
Halogenation via Biselectrophile: A direct and regioselective method to synthesize 6-bromo derivatives is to use a halogenated 1,3-biselectrophile. For instance, the reaction of an aminopyrazole with 2-bromo-malonaldehyde directly incorporates the bromine atom at the 6-position of the resulting pyrazolo[1,5-a]pyrimidine ring. researchgate.net This method is highly efficient for installing the halogen at a specific site during the primary ring-forming reaction. chemijournal.comresearchgate.net
Post-Synthesis Halogenation: Alternatively, the pyrazolo[1,5-a]pyrimidine ring system can be halogenated after its formation. Electrophilic halogenating agents such as N-halosuccinimides (NBS, NCS, NIS) are commonly used. nih.govresearchgate.netnih.gov However, the regioselectivity of this approach is highly dependent on the existing substituents and reaction conditions. researchgate.net Direct bromination of the parent pyrazolo[1,5-a]pyrimidine often yields the 3-bromo and subsequently the 3,6-dibromo derivatives. researchgate.net More recent methods have employed hypervalent iodine(III) reagents with potassium halides in aqueous media for regioselective C3 halogenation. nih.govresearchgate.net Achieving selective C6 monohalogenation on an unsubstituted pyrimidine ring via this method is challenging and often leads to mixtures of products.
| Strategy | Reagents | Position(s) Halogenated | Notes | Reference |
|---|---|---|---|---|
| Incorporation during Cyclization | Aminopyrazole + 2-Bromo-malonaldehyde | C6 | Direct and regioselective for 6-bromo derivatives. | chemijournal.comresearchgate.net |
| Post-Synthesis Electrophilic Halogenation | Pyrazolo[1,5-a]pyrimidine + NBS | C3, C6 | Can lead to 3-bromo and 3,6-dibromo species. | researchgate.net |
| Post-Synthesis Electrophilic Halogenation | Pyrazolo[1,5-a]pyrimidine + NXS | C3 | Commonly observed regioselectivity for C3. | nih.govnih.gov |
| Oxidative Halogenation | Pyrazolo[1,5-a]pyrimidine + NaX/K₂S₂O₈ | C3 | One-pot cascade cyclization-halogenation is possible. | nih.gov |
Oxidative Halogenation Protocols for 3-Halo-Pyrazolo[1,5-a]pyrimidines
The introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core is a crucial transformation, as the resulting 3-halo derivatives serve as versatile building blocks for further functionalization through cross-coupling reactions. nih.gov One effective method for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines involves a one-pot, three-component reaction of aminopyrazoles, enaminones or chalcones, and a sodium halide (NaI, NaBr, or NaCl). nih.govacs.org This reaction proceeds via a cyclocondensation followed by an oxidative halogenation. acs.org
Potassium persulfate (K₂S₂O₈) is a key reagent in this process, acting as an oxidant. nih.gov The reaction is typically carried out in water, making it an environmentally benign approach. nih.gov While the iodination and bromination reactions proceed with high yields, the chlorination often results in more moderate yields. nih.gov
Another approach to the direct C3 halogenation of pyrazolo[1,5-a]pyrimidines employs potassium halide salts in the presence of a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA). rsc.org This method is notable for its mild, room temperature conditions and the use of water as a green solvent. rsc.org The reaction is believed to proceed through an electrophilic substitution mechanism. rsc.org
Traditional methods for the halogenation of pyrazolo[1,5-a]pyrimidines often utilize N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). rsc.orgresearchgate.net However, these reactions often require elevated temperatures and organic solvents. rsc.org The regioselectivity of these reactions can be controlled by varying the reaction conditions and the stoichiometry of the reagents. researchgate.net For instance, mono- and di-iodination can be achieved by adjusting the ratio of the pyrazolo[1,5-a]pyrimidine to NIS. researchgate.net
| Reagent System | Halogen Source | Key Features |
| NaX / K₂S₂O₈ | Sodium Halide | One-pot, three-component reaction; Aqueous medium. nih.govacs.org |
| KX / PIDA | Potassium Halide | Room temperature; Water as solvent. rsc.org |
| NXS | N-Halosuccinimide | Traditional method; Requires heating and organic solvents. rsc.orgresearchgate.net |
Directed Introduction of the Bromo Substituent at Position 6
The synthesis of 6-bromo-pyrazolo[1,5-a]pyrimidine derivatives can be achieved through the reaction of a 5-amino-1H-pyrazole with 2-bromo-malonaldehyde. researchgate.net This reaction is typically base-catalyzed and can be performed under microwave irradiation to accelerate the reaction rate. researchgate.netchemijournal.com The strength of the base used can influence the rate of the reaction. researchgate.net
Introduction of the Methyl Group at Position 3
The introduction of a methyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring system is a common modification in the development of biologically active compounds. While a general, direct methylation method for the 3-position is not extensively detailed in the provided context, the synthesis of 3-substituted analogs often starts from appropriately substituted precursors. For instance, the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidines can be achieved through a cascade cyclization of an aryl-substituted acetonitrile (B52724) with N,N-dimethylformamide dimethyl acetal, followed by reaction with hydrazine (B178648) and subsequent cyclization. nih.gov This suggests that the substituent at the 3-position is often incorporated from the initial building blocks.
Catalyst-Mediated and Advanced Synthetic Approaches
Modern synthetic chemistry has introduced a variety of catalyst-mediated and advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. These approaches have been successfully applied to the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions and C–H Activation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to functionalize the pyrazolo[1,5-a]pyrimidine core. nih.gov The Suzuki-Miyaura cross-coupling reaction, in particular, has been employed for the C3-arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives. nih.govrsc.org This reaction typically utilizes a palladium catalyst, such as XPhosPdG2, in combination with a phosphine (B1218219) ligand like XPhos to prevent debromination side reactions. nih.govrsc.org
These coupling reactions are not limited to the 3-position. Palladium catalysis has also been used for the functionalization of other positions on the pyrazolo[1,5-a]pyrimidine ring. For example, the Buchwald-Hartwig amination has been used to introduce benzimidazole (B57391) groups at the C(5) position. nih.gov
Direct C-H activation is another important strategy for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, offering a more atom-economical approach by avoiding the pre-functionalization with a halogen. nih.gov Palladium catalysts have been used to selectively functionalize the 3 or 7 positions of the pyrazolo[1,5-a]pyrimidine ring through C-H activation, with the regioselectivity being dependent on the electronic properties of the coupling partner. nih.gov
| Reaction Type | Position | Catalyst/Ligand | Key Features |
| Suzuki-Miyaura | C3 | XPhosPdG2/XPhos | Arylation of 3-bromo derivatives. nih.govrsc.org |
| Buchwald-Hartwig | C5 | Palladium-based | Amination with benzimidazoles. nih.gov |
| C-H Activation | C3 or C7 | Palladium-based | Direct functionalization, regioselective. nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. distantreader.org MCRs have been widely used for the synthesis of pyrazolo[1,5-a]pyrimidines due to their high atom economy, operational simplicity, and the ability to generate structural diversity. nih.govdistantreader.org
A common multicomponent approach for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This one-pot reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization. nih.gov
Another example is a rhodium-catalyzed multicomponent reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides to produce a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significantly reduced reaction times, higher yields, and improved purity of the products compared to conventional heating methods. nih.govchemijournal.com The application of microwave irradiation has been particularly beneficial in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.govekb.eg
Microwave-assisted protocols have been successfully employed in various synthetic transformations involving the pyrazolo[1,5-a]pyrimidine scaffold, including:
Three-component reactions: The microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is a rapid and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov
Cyclization reactions: Microwave irradiation can facilitate the cyclization of intermediates to form the pyrazolo[1,5-a]pyrimidine ring system. nih.gov
Palladium-catalyzed cross-coupling reactions: Microwave heating has been used to accelerate Suzuki-Miyaura cross-coupling reactions on 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one. nih.govrsc.org
One-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines: A microwave-assisted, one-pot procedure allows for the in-situ formation of the pyrazolo[1,5-a]pyrimidine followed by electrophilic halogenation. nih.govscispace.com
The use of microwave irradiation in these syntheses not only enhances the reaction efficiency but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. chemijournal.com
Pericyclic Reaction Pathways
Pericyclic reactions, which proceed through a cyclic transition state, offer an elegant and efficient method for the construction of the pyrazolo[1,5-a]pyrimidine core without necessitating a pre-existing aminopyrazole starting material. One notable approach involves a [4 + 2] cycloaddition reaction. nih.gov This method begins with acyclic precursors and can be performed in a one-pot manner, highlighting its potential for scalability. nih.gov
In a representative reaction, an N-propargylic sulfonylhydrazone is treated with a sulfonyl azide (B81097) in the presence of a copper(I) chloride catalyst. This initiates a "click" reaction, leading to the formation of a triazole intermediate. This intermediate is unstable and decomposes to form a key reactive species which then undergoes an intramolecular [4 + 2] cycloaddition, ultimately yielding the fused pyrazolo[1,5-a]pyrimidine ring system. nih.gov
Rhodium-Catalyzed Reactions
Rhodium catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. These methods often exhibit high efficiency and regioselectivity.
One significant application is in three-component reactions. For instance, the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating provides a direct route to a diverse range of pyrazolo[1,5-a]pyrimidines. nih.gov This method is noted for its tolerance of various functional groups on the aldehyde component, including electron-withdrawing and electron-donating groups, as well as heterocyclic structures. nih.govnih.gov
Rhodium catalysis is also instrumental in the C-H functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. The pyrazolo[1,5-a]pyrimidine moiety itself can act as a directing group for ortho-C-H bond amidation of an aryl substituent at the 7-position. acs.org This reaction, utilizing dioxazolones as amidating agents, proceeds under mild conditions and allows for the introduction of alkyl-, aryl-, and heteroaryl-substituted amides with moderate to good yields. acs.org Mechanistic studies suggest the formation of a six-membered rhodacycle intermediate involving the N1 atom of the pyrazole ring is key to the observed regioselectivity. acs.org
Table 1: Examples of Rhodium-Catalyzed Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Reaction Type | Reactants | Catalyst | Key Features |
|---|---|---|---|
| Three-component Annulation | 3-Aminopyrazoles, Aldehydes, Sulfoxonium ylides | Rh(III) complex | Microwave heating, short reaction times, broad substrate scope. nih.gov |
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazolo[1,5-a]pyrimidines to reduce environmental impact, improve safety, and enhance efficiency.
Ultrasonic Irradiation Applications
The use of ultrasonic irradiation has been shown to be a highly effective green method for synthesizing pyrazolo[1,5-a]pyrimidines. This technique can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govresearchgate.net
For example, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole can be completed in just 5 minutes under ultrasound irradiation, affording the desired pyrazolo[1,5-a]pyrimidine products in yields ranging from 61-98%. nih.govresearchgate.net Similarly, the reaction of 3-aminopyrazoles with formylated active proton compounds in aqueous ethanol (B145695) is efficiently promoted by ultrasound, providing a green route to diversely substituted pyrazolo[1,5-a]pyrimidines. eurjchem.com The key advantages of this methodology include a simple procedure, easy work-up, mild reaction conditions, and reduced energy consumption. nih.govresearchgate.net
Solvent-Free Reaction Conditions
Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and can simplify product purification. Microwave irradiation is often employed in conjunction with solvent-free methods to provide the necessary energy for the reaction.
A notable example is the synthesis of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines. This is achieved through a two-step process where the precursor β-enaminones are first prepared via a solvent-free condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation. rsc.org The subsequent reaction of these β-enaminones with 3-methyl-1H-pyrazol-5-amine is also performed under solvent-free microwave conditions, resulting in high yields (88-96%). rsc.org This approach not only avoids the use of potentially hazardous solvents but also benefits from high reaction efficiency.
Reaction Mass Efficiency (RME) Analysis
Reaction Mass Efficiency (RME) is a green chemistry metric that evaluates the efficiency of a chemical reaction by calculating the ratio of the mass of the desired product to the total mass of all reactants used. A higher RME value indicates a more efficient and less wasteful process.
Data sourced from a study on pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org
Post-Functionalization Strategies and Derivatization
Post-functionalization of the pre-formed pyrazolo[1,5-a]pyrimidine core is a crucial strategy for generating structural diversity and fine-tuning the properties of these compounds. The bromine atom in this compound serves as a versatile handle for a variety of transformations, particularly transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions are widely employed for the derivatization of halogenated pyrazolo[1,5-a]pyrimidines. The Suzuki coupling, which forms carbon-carbon bonds between a halide and an organoboron compound, has been used to introduce vinyl groups at the 3-position of the pyrazolo[1,5-a]pyrimidine ring. nih.gov Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties by reacting a halo-pyrazolo[1,5-a]pyrimidine with a terminal alkyne in the presence of palladium and copper catalysts. mdpi.com
In addition to C-C bond formation, C-N bond-forming reactions like the Buchwald-Hartwig amination are also valuable. This reaction enables the coupling of amines with aryl halides, providing a route to aminated pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Furthermore, electrophilic substitution reactions can be used to introduce functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold. For instance, the Vilsmeier-Haack reaction allows for the formylation of the electron-rich 3-position of 7-arylpyrazolo[1,5-a]pyrimidines, yielding the corresponding aldehydes which can be further elaborated. mdpi.com
The reactivity of different positions on the pyrazolo[1,5-a]pyrimidine ring can be exploited for selective functionalization. For example, in 2,6-dibromopyrazolo[1,5-a]pyrimidine, the C6-position is more reactive towards Sonogashira coupling under carefully controlled conditions, allowing for the selective introduction of an alkynyl group at this position. Subsequent cross-coupling reactions can then be performed at the C2-position to generate disubstituted products. rsc.org
Derivatization can also be achieved by nucleophilic substitution of leaving groups on the pyrimidine ring. For instance, 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B148156) can serve as a precursor for the synthesis of various derivatives by reacting it with nucleophiles like hydrazine. ias.ac.in
Table 3: Common Post-Functionalization Reactions for Pyrazolo[1,5-a]pyrimidines
| Reaction Type | Reagents | Position Functionalized |
|---|---|---|
| Suzuki Coupling | Organoboron compounds | C3, C6 |
| Sonogashira Coupling | Terminal alkynes | C2, C6 |
| Buchwald-Hartwig Amination | Amines | C2, C5, C7 |
| Vilsmeier-Haack | POCl₃, DMF | C3 |
Modification at Positions 2, 3, 5, 6, and 7 of the Core Scaffold
The primary route for synthesizing and modifying the pyrazolo[1,5-a]pyrimidine system involves the cyclocondensation reaction between 1,3-biselectrophilic compounds and 3-aminopyrazoles, which act as 1,3-bisnucleophilic systems. nih.gov This foundational reaction allows for the introduction of various functional groups at positions 2, 3, 5, 6, and 7, enabling extensive structural diversification. nih.gov
Modifications across the scaffold are crucial for developing compounds with specific biological activities. For instance, substitutions at positions 3, 5, and 7 on the pyrimidine ring, or at the pyrazole ring, can enhance the binding affinity to protein targets like kinases through mechanisms such as hydrogen bonding and hydrophobic interactions. nih.gov
Position-Specific Modifications:
Position 3: This position is frequently targeted for halogenation. Electrophilic halogenating agents like N-halosuccinimides (NCS, NBS, NIS) are commonly used to introduce chloro, bromo, or iodo groups. nih.govacs.org For instance, regioselective mono-iodination occurs at the 3-position when 5,7-diphenylpyrazolo[1,5-a]pyrimidine (B14209000) is treated with NIS. acs.org A one-pot method has also been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides, promoted by K₂S₂O₈. nih.govnih.gov This position can also undergo formylation under Vilsmeier-Haack conditions. nih.gov
Positions 5 and 7: These positions are readily functionalized by selecting appropriate 1,3-dicarbonyl compounds or their equivalents in the initial cyclocondensation reaction. For example, the reaction of 5-amino-3-hetarylpyrazole with malonic acid in the presence of POCl₃ can yield 5,7-dichloro derivatives. nih.gov
Position 6: The introduction of functional groups at position 6 can be more challenging. However, specific strategies have been developed, such as the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines, which can then be reduced to form amines at this position. nih.govmdpi.com A microwave-assisted synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate has been reported, starting from 5-amino-1H-pyrazole-4-ethyl-carboxylate and 2-bromo-malonaldehyde. researchgate.netchemijournal.com
The table below summarizes various reagents and conditions used for modifying the pyrazolo[1,5-a]pyrimidine scaffold.
| Position(s) | Modification | Reagents/Conditions | Reference(s) |
| 3 | Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | nih.gov, acs.org |
| 3 | Halogenation | NaX (X=Cl, Br, I), K₂S₂O₈, H₂O | nih.gov, nih.gov |
| 3 | Iodination | KI, PIDA, H₂O, Room Temperature | rsc.org |
| 3 | Formylation | Vilsmeier-Haack (e.g., POCl₃, DMF) | nih.gov |
| 5, 7 | Dichlorination | Malonic acid, POCl₃, Pyridine | nih.gov |
| 6 | Bromination | 2-Bromo-malonaldehyde, Base, Microwave | researchgate.net, chemijournal.com |
| 6 | Amination | Reduction of 6-(phenyldiazenyl) precursors | nih.gov, mdpi.com |
| 7 | Arylation | Aryl bromide, Pd catalyst | nih.gov |
Conversion of Halogenated Intermediates via Cross-Coupling
Halogenated pyrazolo[1,5-a]pyrimidines, such as this compound and its analogs, are valuable intermediates for further functionalization through metal-catalyzed cross-coupling reactions. nih.gov These reactions significantly expand the chemical diversity of the scaffold by enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The 3-halo derivatives are particularly useful in this regard. For example, 3-iodo-pyrazolo[1,5-a]pyrimidines readily undergo Suzuki-Miyaura and Sonogashira cross-coupling reactions. nih.govrsc.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halogenated pyrazolo[1,5-a]pyrimidine with a boronic acid or ester. For instance, 3-iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine has been successfully reacted with phenylboronic acid to yield the 3-phenyl derivative in good yield. rsc.org Similarly, a 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) has been coupled with a borontrifluoride derivative. mdpi.com
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halogenated scaffold, catalyzed by palladium and copper. The reaction of 3-iodo pyrazolo[1,5-a]pyrimidine derivatives with phenylacetylene (B144264) provides a direct route to 3-alkynyl substituted products. nih.govrsc.org
These cross-coupling reactions demonstrate the utility of halogenated intermediates for introducing aryl and alkynyl groups, which are important pharmacophores in many biologically active molecules. rsc.org
The following table provides examples of cross-coupling reactions performed on halogenated pyrazolo[1,5-a]pyrimidines.
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Yield | Reference(s) |
| 3-Iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Phenylboronic acid | Suzuki-Miyaura | Pd catalyst | 2-Methyl-3,5,7-triphenylpyrazolo[1,5-a]pyrimidine | 85% | rsc.org |
| 3-Iodo-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Phenylacetylene | Sonogashira | Pd/Cu catalyst | 2-Methyl-5,7-diphenyl-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine | 73% | rsc.org |
| 3-Iodo-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Phenylboronic acid | Suzuki | Pd catalyst | 3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine | N/A | nih.gov, acs.org |
| 3-Bromopyrazolo[1,5-a]pyrimidine | Potassium cyclopropyltrifluoroborate | Suzuki | Pd catalyst | 3-Cyclopropylpyrazolo[1,5-a]pyrimidine derivative | 53% | mdpi.com |
Spectroscopic Methodologies for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the this compound framework can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the methyl group protons and the aromatic protons on the pyrimidine and pyrazole rings. The protons on the pyrimidine ring (H5 and H7) typically appear as doublets due to coupling with each other, while the proton on the pyrazole ring (H2) would appear as a singlet. The methyl group protons (3-CH₃) would also yield a singlet. Based on studies of related pyrazolo[1,5-a]pyrimidine structures, the expected chemical shifts can be estimated. mdpi.comresearchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for the methyl carbon, the five carbons of the pyrimidine ring, and the three carbons of the pyrazole ring. The carbon atom attached to the bromine (C6) would be significantly influenced by the halogen's electronegativity. General studies on the pyrazolo[1,5-a]pyrimidine system aid in the assignment of these carbon signals. researchgate.net
Below is an illustrative table of expected NMR chemical shifts based on data from analogous pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H2 | ~8.5 (s) | ~146 |
| 3-CH₃ | ~2.6 (s) | ~15 |
| H5 | ~7.1 (d) | ~110 |
| C6-Br | - | ~100 |
| H7 | ~8.8 (d) | ~147 |
Note: This data is illustrative and based on related structures like ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. mdpi.com Actual experimental values may vary.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its heterocyclic ring system. Key vibrational modes include C=N and C=C stretching within the pyrazole and pyrimidine rings, as well as C-H stretching and bending vibrations for the aromatic and methyl protons. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region (typically below 600 cm⁻¹). researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Methyl C-H Stretch | 2850 - 2960 |
| C=N / C=C Ring Stretching | 1500 - 1650 |
| C-Br Stretch | 500 - 600 |
Note: This data is representative of typical ranges for the specified functional groups found in similar heterocyclic compounds. researchgate.net
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (C₇H₆BrN₃), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), confirming the presence of one bromine atom.
| Ion / Adduct | Predicted Mass-to-Charge Ratio (m/z) |
| [M(⁷⁹Br)+H]⁺ | 211.98 |
| [M(⁸¹Br)+H]⁺ | 213.98 |
| [M(⁷⁹Br)+Na]⁺ | 233.96 |
| [M(⁸¹Br)+Na]⁺ | 235.96 |
Note: The predicted m/z values are based on the molecular formula and isotopic abundances for an isomer, 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine (B3033919). uni.lu These values are expected to be identical for this compound.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction can also reveal details about intramolecular interactions, which are non-covalent interactions occurring within a single molecule. In substituted pyrazolo[1,5-a]pyrimidines, these can include interactions between substituents and atoms of the heterocyclic core. researchgate.net For this compound, analysis would focus on the planarity of the fused ring system and any steric interactions involving the methyl group at the C3 position and the bromine atom at the C6 position that might cause slight deviations from planarity.
Biological Activity and Elucidation of Molecular Mechanisms of Action
General Biological Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. nih.govresearchgate.net These compounds are recognized as "privileged structures," meaning they can bind to a variety of biological targets, leading to a wide spectrum of pharmacological properties. researchgate.net The unique fused ring structure, combining a pyrazole (B372694) and a pyrimidine (B1678525) ring, provides a rigid and planar framework that is amenable to chemical modifications, allowing for the development of derivatives with tailored biological functions. nih.govnih.gov
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit a broad range of biological effects, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities. nih.gov Their prominence in drug discovery is highlighted by their presence in multiple approved drugs and clinical candidates. mdpi.comnih.gov The ability to functionalize this core scaffold has enabled the creation of extensive compound libraries, leading to the identification of potent agents for various therapeutic areas, particularly in oncology. nih.govrsc.org
Kinase Inhibition: A Primary Research Focus
A major focus of research into pyrazolo[1,5-a]pyrimidine derivatives has been their activity as protein kinase inhibitors. nih.govrsc.org Protein kinases are crucial enzymes that regulate a vast number of cellular processes, including cell growth, differentiation, and apoptosis. rsc.orgnih.gov Dysregulation of kinase activity is a common feature in many diseases, most notably cancer, making them important therapeutic targets. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidines have emerged as a key class of compounds capable of inhibiting these enzymes, often by competing with ATP for binding to the kinase's active site. rsc.org
Broad-Spectrum Kinase Inhibition by Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core has been successfully utilized as a template for designing inhibitors that can target a wide array of kinases. rsc.orgnih.gov This scaffold has been engineered to inhibit kinases such as Pim-1, Flt-3, SRC, CK2, B-Raf, MEK, and DRAK1, among others. rsc.orgnih.govacs.org The versatility of the scaffold allows for modifications at various positions, which influences the potency and selectivity of the resulting compounds against different kinases. rsc.org For example, structure-activity relationship (SAR) studies have shown that specific substitutions can lead to highly selective inhibitors, while others can result in compounds with a broader inhibition profile, which can be advantageous for targeting complex diseases driven by multiple signaling pathways. nih.govacs.org The development of these compounds has been a significant area of focus in the search for new cancer therapies. nih.govrsc.org
Specific Kinase Targets and Their Relevance
While some derivatives show broad-spectrum activity, many have been optimized to target specific kinases with high potency and selectivity, demonstrating their potential as precision medicines.
Tropomyosin receptor kinases (Trks), including TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that play a vital role in neuronal development and function. mdpi.comnih.gov Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of cancers. mdpi.com Pyrazolo[1,5-a]pyrimidines are a prominent framework for Trk inhibitors; notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature this core structure. mdpi.comnih.gov
Researchers have developed numerous pyrazolo[1,5-a]pyrimidine-based Trk inhibitors with potent activity. These compounds typically interact with the hinge region of the kinase domain. mdpi.com For instance, certain derivatives have demonstrated significant inhibitory activity against wild-type Trk enzymes and also against mutants that confer resistance to first-generation inhibitors. mdpi.comnih.gov
Table 1: Examples of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors and their Activity
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 10 | TrkA | 0.2 | mdpi.com |
| Compound 11 | TrkA | 0.4 | mdpi.com |
| Compound 32 | TrkA, TrkB, TrkC | 1.9, 3.1, 2.3 | mdpi.com |
| Compound 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | mdpi.com |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their abnormal activity is a hallmark of cancer. nih.govacs.org The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a valuable template for developing potent inhibitors of CDKs, particularly CDK1 and CDK2, which are critical for the G1/S and G2/M phase transitions. acs.orgekb.eg
One notable derivative, BS-194 (also referred to as 4k), was identified as a selective and potent inhibitor of several CDKs. nih.govacs.org This compound demonstrated potent anti-proliferative activity across numerous cancer cell lines and showed efficacy in human tumor xenograft models. nih.govacs.org The inhibition of CDK2 by these compounds leads to reduced phosphorylation of the retinoblastoma (Rb) protein, causing cell cycle arrest and apoptosis. acs.orgmdpi.com Research into compounds like 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate has also shown selective inhibition of CDKs. researchgate.net
Table 2: Inhibitory Activity of Compound BS-194 (4k) against Various CDKs
| Kinase Target | IC₅₀ (nmol/L) |
|---|---|
| CDK2 | 3 |
| CDK1 | 30 |
| CDK5 | 30 |
| CDK9 | 90 |
Data sourced from studies on the pyrazolo[1,5-a]pyrimidine derivative BS-194. nih.govacs.org
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, is associated with the progression of several cancers, including non-small cell lung cancer. nih.govrsc.org Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as EGFR inhibitors. nih.govrsc.org Their N-heterocyclic structure makes them promising candidates for targeting the ATP-binding site of the EGFR kinase domain. nih.govrsc.org Research has focused on developing derivatives that can overcome resistance to existing EGFR inhibitors, such as mutations like T790M and C797S. nih.gov
B-Raf and MEK Kinases
The pyrazolo[1,5-a]pyrimidine scaffold is a notable framework for developing inhibitors of the Raf-MEK-ERK signaling pathway, which is critical in various cancers, including melanoma. rsc.orgnih.gov Derivatives of this class have been identified as potent inhibitors of both B-Raf and MEK kinases. rsc.orgnih.gov The inhibitory action against these specific kinases highlights their potential for treating melanomas, colorectal cancer, and other human cancers related to Ras signaling. nih.gov Structure-activity relationship (SAR) studies have been conducted to enhance the biochemical profile of these small molecule inhibitors against B-Raf kinase. nih.gov
Other Kinases (e.g., CK2, PDE4, BCL6, DRAK1, Pim-1, VPS34, JAK1-JH2)
Beyond the Raf-MEK-ERK pathway, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory activity against a diverse array of other protein kinases, underscoring the versatility of this chemical scaffold. rsc.orgnih.gov
Casein Kinase 2 (CK2): This kinase is a prominent target, with numerous pyrazolo[1,5-a]pyrimidine-based inhibitors being developed. researchgate.netnih.gov Optimization of this scaffold, including through macrocyclization, has led to compounds with high in vitro potency (KD = 12 nM) and exceptional selectivity for CK2. researchgate.net However, the inclusion of a polar carboxylic acid moiety, while crucial for potency, can limit cellular activity. researchgate.net An X-ray cocrystal structure of an inhibitor with human CK2 revealed a binding mode where the N2 of the pyrazolo[1,5-a]pyrimidine core and the C7 NH interact with the hinge region of the ATP-binding pocket. nih.gov
Pim-1 Kinase: Pim-1 has emerged as an attractive therapeutic target in oncology, and pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and highly selective inhibitors. nih.govacs.org Starting from a hit identified through virtual screening, optimization has led to derivatives with nanomolar inhibitory activity. nih.govacs.org Certain compounds in this class act as dual inhibitors of Pim-1 and Flt-3, although they are often more potent against Pim-1. nih.govacs.org Kinase selectivity profiling against a large panel of oncogenic kinases confirmed that the pyrazolo[1,5-a]pyrimidine core interacts selectively with Pim-1. nih.govacs.org
DRAK1 (STK17A): As part of the "dark kinome," the cellular functions of Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1) are not fully understood, though it has been implicated in tumorigenesis. nih.gov A pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold was optimized to create a highly potent (KD = 21 nM) and selective DRAK1 inhibitor. nih.gov
VPS34 and JAK1-JH2 Pseudokinase: A significant discovery was the identification of a 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine derivative that acts as a selective inhibitor of both the vacuolar protein sorting 34 (VPS34) kinase and the Janus kinase 1 (JAK1) JH2 pseudokinase domain. nih.govbyu.edu This compound exhibited Kd values of 0.410 µM for VPS34 and 0.55 µM for JAK1 JH2, demonstrating a unique selectivity profile when screened against a panel of over 400 protein kinases. nih.gov
Other Targets: The pyrazolo[1,5-a]pyrimidine core has also been investigated for its inhibitory potential against other kinases such as Phosphodiesterase 4 (PDE4) and B-cell lymphoma 6 (BCL6). rsc.orgnih.gov
| Kinase Target | Key Findings | Reference Compound Example | Potency (IC₅₀/Kd) | References |
| B-Raf | Identified as effective inhibitors for melanoma and other cancers. | Pyrazolo[1,5-a]pyrimidine-3-carboxylates | - | rsc.orgnih.gov |
| CK2 | Highly potent and selective inhibitors developed; X-ray crystal structure obtained. | IC20 (31) | KD = 12 nM | researchgate.netnih.gov |
| Pim-1 | Highly selective inhibitors with nanomolar activity; some are dual Pim-1/Flt-3 inhibitors. | Compound 11b | IC₅₀ = 3 nM (Pim-1) | nih.govacs.org |
| DRAK1 | Macrocyclic derivatives yield highly potent and selective inhibitors. | CK156 (34) | KD = 21 nM | nih.gov |
| VPS34 | Selective dual inhibitor identified through kinome screening. | 3-(benzothiazol-2-yl) derivative (13) | Kd = 0.410 µM | nih.govbyu.edu |
| JAK1-JH2 | Selective dual inhibitor identified through kinome screening. | 3-(benzothiazol-2-yl) derivative (13) | Kd = 0.55 µM | nih.govbyu.edu |
Mechanisms of Kinase Inhibition: ATP-Competitive vs. Allosteric Modulation
Derivatives of pyrazolo[1,5-a]pyrimidine are known to function as protein kinase inhibitors through different mechanisms. nih.gov They can act as both ATP-competitive and allosteric inhibitors. rsc.orgnih.gov In the ATP-competitive mode, the inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP. This is a common mechanism for this class of compounds. For example, X-ray crystallography has confirmed that pyrazolo[1,5-a]pyrimidine-based inhibitors of CK2 and DRAK1 bind in a canonical type-I (ATP-competitive) fashion. researchgate.netnih.govnih.gov This binding is characterized by interactions with the hinge region of the kinase, a crucial area for ATP binding. nih.gov Specifically, the N2 atom of the pyrazolo[1,5-a]pyrimidine core often forms a hydrogen bond with the kinase's hinge region. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Kinase Inhibitory Potency and Selectivity
Extensive structure-activity relationship (SAR) studies have been crucial in optimizing the pyrazolo[1,5-a]pyrimidine scaffold for improved potency and selectivity against various kinase targets. rsc.orgnih.gov These studies highlight how the pattern of substituents on the heterocyclic core influences pharmacological properties. rsc.orgnih.gov
For instance, in the development of Tropomyosin receptor kinase (Trk) inhibitors, SAR studies revealed several key insights:
The N1 atom of the pyrazolo[1,5-a]pyrimidine core is essential for forming a hydrogen bond with the Met592 residue in the hinge region, influencing binding affinity. mdpi.com
The presence of a carboxamide group at the third position significantly enhances activity. mdpi.com
Substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position further increases Trk inhibition. mdpi.com
In the context of Pim-1 inhibitors, SAR studies demonstrated that removing terminal basic moieties could address hERG inhibition, a common off-target effect. nih.govacs.org For CK2 inhibitors, property-based optimization using an oxetan-3-yl amino group at the C7 position led to derivatives with lower lipophilicity and reduced off-target binding. nih.gov The introduction of diverse functional groups, often through palladium-catalyzed cross-coupling, has been a key strategy in enhancing biological activity and exploring the SAR of these compounds. rsc.orgnih.gov
Diverse Pharmacological Applications of Pyrazolo[1,5-a]pyrimidine Derivatives
The ability of pyrazolo[1,5-a]pyrimidine derivatives to modulate the activity of numerous protein kinases has translated into a wide range of pharmacological applications, most notably in the fields of oncology and infectious diseases. rsc.orgnih.govmdpi.com
Anticancer Potential and Mechanisms
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in the development of anticancer agents, primarily due to its effectiveness as a protein kinase inhibitor. rsc.orgnih.govnih.gov These compounds have demonstrated cytotoxicity and antiproliferative effects in various cancer cell lines. rsc.orgnih.gov
The primary mechanism of their anticancer activity is the inhibition of protein kinases that are frequently disrupted in cancers and play key roles in cell signaling pathways controlling cell growth, proliferation, and survival. rsc.orgnih.gov For example, their inhibitory effects on B-Raf and MEK are particularly relevant in melanoma. rsc.orgnih.gov Similarly, inhibition of Pim-1, a kinase often overexpressed in cancers, is another validated anticancer strategy for this class of compounds. nih.gov Certain derivatives have shown potent antiproliferative activity against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). ekb.eg One derivative, RD-I-53, showed selective activity against MCF-7 and MDA-MB-468 breast cancer cell lines. byu.edu The anticancer mechanism can also involve the induction of apoptosis. mdpi.com
Antimicrobial (Antibacterial/Antifungal) Activity
Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their antimicrobial properties, showing activity against a spectrum of bacteria and fungi. rsc.orgmdpi.comresearchgate.net
Antibacterial Activity: Several novel series of pyrazolo[1,5-a]pyrimidines have exhibited a wide spectrum of antibacterial activity. researchgate.net For example, certain derivatives were more potent than the antibiotic tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net SAR studies in this area revealed that the nature of substituents significantly impacts efficacy; for instance, derivatives with a 3-(4-methoxybenzyl) unit generally showed greater activity than those with a 3-(4-chlorobenzyl) unit. researchgate.net Some compounds have demonstrated promising inhibitory activity against bacterial enzymes like MurA and MurB. researchgate.net Another study found that a pyrazolo[1,5-a]pyrimidine-5,7-diamine derivative was twice as potent as ampicillin (B1664943) against Enterococcus faecalis and Pseudomonas aeruginosa. tandfonline.com The mechanism of action for some of these compounds has been linked to the inhibition of bacterial RNA polymerase. nih.gov
| Bacterial Strain | Test Compound | Activity (MIC) | Reference Drug | References |
| Escherichia coli | Compound 4c | 1.95 µg/mL | - | researchgate.net |
| Staphylococcus aureus | Compound 16d | - | Tetracycline | researchgate.net |
| Enterococcus faecalis | Compound 5 | 0.03 µg/mL | Ampicillin (0.06 µg/mL) | tandfonline.com |
| Pseudomonas aeruginosa | Compound 5 | 0.49 µg/mL | Ampicillin (0.98 µg/mL) | tandfonline.com |
Antifungal Activity: The antifungal potential of this scaffold has been demonstrated against various phytopathogenic fungi. amazonaws.comnih.gov In one study, 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were screened against five fungal species. amazonaws.comnih.gov A 6,7-diaryl derivative (4j) was particularly effective against Alternaria solani, with an IC₅₀ value of 17.11 µg/mL, while another (4h) inhibited Cytospora sp. and Fusarium solani with IC₅₀ values of 27.32 and 21.04 µg/mL, respectively. amazonaws.comnih.gov Another study found that compound 16d displayed excellent antifungal activity against Fusarium oxysporum, with a minimum inhibitory concentration (MIC) of 7.81 µg/ml, which was superior to the control drug amphotericin B (MIC: 15.62 µg/ml). researchgate.net
| Fungal Strain | Test Compound | Activity (IC₅₀) | Reference Drug | References |
| Alternaria solani | Compound 4j | 17.11 µg/mL | Hymexazol (>50 µg/mL) | amazonaws.comnih.gov |
| Cytospora sp. | Compound 4h | 27.32 µg/mL | Hymexazol (>50 µg/mL) | amazonaws.comnih.gov |
| Fusarium solani | Compound 4h | 21.04 µg/mL | Hymexazol (>50 µg/mL) | amazonaws.comnih.gov |
| Fusarium oxysporum | Compound 16d | 7.81 µg/mL (MIC) | Amphotericin B (15.62 µg/mL) | researchgate.net |
Antiviral Efficacy
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework in the development of novel antiviral agents. rsc.org While direct studies on the antiviral effects of 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine are not extensively documented in publicly available research, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated notable activity against a range of viruses.
Research into this class of compounds has revealed their potential to inhibit viral replication and activity. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their efficacy against viruses such as the respiratory syncytial virus (RSV) and the hepatitis C virus (HCV). researchgate.net The mechanism of action for these compounds often involves the inhibition of key viral or host proteins that are essential for the viral life cycle.
A recent study focused on developing macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitors targeting NAK kinases, which are host proteins involved in viral entry and replication. biorxiv.org Although a specific derivative in this study showed low antiviral potency against three different RNA viruses, a closely related analog demonstrated slightly better activity, suggesting that pan-NAK activity might be more effective for antiviral purposes. biorxiv.org This highlights the potential for structural modifications of the pyrazolo[1,5-a]pyrimidine core to enhance antiviral efficacy. Further research is needed to specifically evaluate the antiviral profile of this compound and to understand its potential mechanisms of action against various viral pathogens.
Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention for their anti-inflammatory potential. iaea.org While specific data on the anti-inflammatory properties of this compound is limited, studies on analogous compounds within this chemical family have shown promising results. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways.
One area of investigation has been the inhibition of phosphoinositide 3-kinases (PI3Ks), particularly the δ isoform (PI3Kδ), which is a crucial signaling molecule in the regulation of immune cell functions. nih.gov Overactivity of PI3Kδ is associated with inflammatory and autoimmune diseases. nih.gov Research has led to the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors, with some compounds demonstrating high potency. nih.gov
Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as dual inhibitors of cyclooxygenases (COXs) and inducible nitric oxide synthase (iNOS), both of which are key enzymes in the inflammatory process. bsu.edu.eg The dual inhibition of these targets is considered a viable strategy for developing anti-inflammatory agents with potentially fewer side effects. bsu.edu.eg Molecular modeling studies have supported the potential of these compounds to bind effectively to the active sites of these enzymes. The structural features of the pyrazolo[1,5-a]pyrimidine core are believed to play a significant role in these interactions, suggesting that this compound could also exhibit anti-inflammatory activity, though this requires direct experimental validation.
Inhibitory Activity against Other Enzymes and Protein Targets (e.g., Carboxylesterase, Translocator Protein, PDE10A)
The versatile scaffold of pyrazolo[1,5-a]pyrimidine has been explored for its inhibitory activity against a variety of enzymes and protein targets beyond those directly linked to inflammation and viral replication.
Carboxylesterase: There is a recognized potential for pyrazolo[1,5-a]pyrimidine derivatives to act as carboxylesterase inhibitors. nih.gov However, specific inhibitory studies of this compound against carboxylesterases are not yet prominent in the available literature.
Translocator Protein (TSPO): Certain derivatives of pyrazolo[1,5-a]pyrimidine have shown a significant affinity for the translocator protein (TSPO), a biomarker for neuroinflammation. nih.gov This suggests a potential role for this class of compounds in the imaging and potentially the treatment of neuroinflammatory conditions.
PDE10A: A number of pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A). researchgate.netnih.gov PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, and its inhibition is a promising strategy for the treatment of neuropsychiatric disorders such as schizophrenia. nih.govnih.gov Structure-based drug design has been successfully employed to develop highly selective PDE10A inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.netnih.gov The discovery of a pyrazolo[1,5-a]pyrimidine derivative, MT-3014, as a highly selective PDE10A inhibitor underscores the potential of this chemical class for targeting this enzyme. researchgate.netnih.gov
A closely related compound, 6-Bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate , has been synthesized and evaluated for its biological activity as a cyclin-dependent kinase (CDK) inhibitor. researchgate.netasianpubs.org This derivative demonstrated better IC50 values for CDK4 and CDK6 than the reference compound, roscovitine, indicating its potential as a selective inhibitor for cancer cell lines. researchgate.netasianpubs.org
Psychopharmacological and Sedative Effects
The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in the development of agents with psychopharmacological and sedative properties. nih.gov Several compounds based on this scaffold have been developed as anxiolytic and sedative-hypnotic drugs. nih.govresearchgate.net For instance, Zaleplon and Indiplon are known sedative agents, while Ocinaplon has been identified as an anxiolytic agent. nih.gov
While direct studies on the psychopharmacological and sedative effects of this compound are not extensively detailed, the known activities of other compounds in this class suggest that it may possess similar properties. The mechanism of action for the sedative and anxiolytic effects of these compounds often involves interaction with specific neurotransmitter receptors in the central nervous system. The structural modifications on the pyrazolo[1,5-a]pyrimidine ring are crucial in determining the specific pharmacological profile and potency of these agents. Further investigation is required to characterize the specific psychopharmacological and sedative profile of this compound.
Molecular Docking and Ligand-Target Interaction Analysis
Computational Assessment of Binding Modes
Molecular docking studies have been instrumental in elucidating the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with various biological targets. johnshopkins.eduekb.egekb.egresearchgate.net These computational techniques provide valuable insights into the specific interactions between the ligand and the active site of the target protein, which can help to explain the observed biological activity and guide the design of more potent and selective inhibitors.
For instance, in the context of anticancer activity, molecular docking of pyrazolo[1,5-a]pyrimidine derivatives into the active site of enzymes like CDK2 has been performed. ekb.eg These studies have revealed key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. Similarly, docking studies have been employed to understand the binding of these compounds to other kinases and enzymes, providing a molecular basis for their inhibitory effects. ekb.eg
The binding mode of a pyrazolo[1,5-a]pyrimidine derivative within the active site of a target protein typically involves the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and key amino acid residues. Additionally, the substituents on the pyrazolo[1,5-a]pyrimidine core can engage in various non-covalent interactions, such as hydrophobic interactions, pi-pi stacking, and halogen bonds, which further stabilize the ligand-protein complex. The specific orientation and conformation of the ligand within the active site are crucial for its inhibitory activity.
Rational Design Based on Predicted Interactions
The insights gained from molecular docking and ligand-target interaction analysis have been pivotal in the rational design of novel pyrazolo[1,5-a]pyrimidine derivatives with improved biological activities. bsu.edu.egnih.govresearchgate.netmdpi.com By understanding the key interactions that govern binding, medicinal chemists can strategically modify the structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a hydrophobic group can be introduced into the ligand at a corresponding position to exploit this interaction and improve binding affinity. Similarly, if a specific hydrogen bond is found to be crucial for activity, the ligand can be modified to optimize this interaction.
This rational design approach has been successfully applied in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors for various targets. For instance, in the design of selective PI3Kδ inhibitors, modifications to the pyrazolo[1,5-a]pyrimidine core were guided by the goal of occupying the affinity pocket of the enzyme more effectively. nih.govmdpi.com Likewise, the development of potent Trk inhibitors has been facilitated by understanding the structure-activity relationships derived from both experimental data and computational modeling. mdpi.com The ability to predict how structural changes will affect binding allows for a more focused and efficient drug discovery process, leading to the identification of promising new therapeutic agents. nih.gov
Influence of Substituent Identity and Position on Bioactivity
Impact of the Bromine Atom and Methyl Group on Pharmacological Profile
The specific substitution pattern of this compound, featuring a bromine atom at position C6 and a methyl group at C3, has been shown to confer notable biological activity. The bromine atom, a halogen, can participate in halogen bonding and occupy hydrophobic pockets within a protein's active site, often enhancing binding affinity. The small, lipophilic methyl group at the C3 position also plays a role in the molecule's interaction with its biological targets.
Research has demonstrated the activity of this compound as an inhibitor of the interaction between the B-cell lymphoma 2 (Bcl-2) protein and other peptides, a key pathway in the regulation of apoptosis. google.com Furthermore, the compound has exhibited cytotoxic effects on leukemia cell lines. google.com In a study, this compound was evaluated for its ability to inhibit the Bcl-2 protein interaction and for its in vitro cytotoxicity against the RS4;11 leukemia tumor cell line. google.com The results indicated significant activity in both assays. google.com
| Assay | Target/Cell Line | IC50 |
|---|---|---|
| Bcl-2 Interaction Inhibition | Bcl-2 Protein | 1.6 µM |
| In Vitro Cytotoxicity | RS4;11 Leukemia Cells | 3.2 µM |
Comparative Analysis of this compound with Other Derivatives (e.g., 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine)
While direct, side-by-side experimental data comparing the bioactivity of this compound with its 3-cyclopropyl analogue was not found in the reviewed scientific literature, a comparative analysis can be inferred based on established structure-activity relationship principles for the pyrazolo[1,5-a]pyrimidine scaffold. The substitution at the C3 position is a well-documented modulator of activity for this class of compounds. nih.govgoogle.com
Replacing the 3-methyl group with a 3-cyclopropyl group introduces distinct physicochemical changes that can significantly alter the pharmacological profile.
Steric and Conformational Effects : The cyclopropyl (B3062369) group is sterically larger and conformationally more constrained than the freely rotating methyl group. This increased bulk and rigidity can lead to a more defined orientation within the target's binding pocket, potentially increasing binding affinity and selectivity if the pocket's topology is complementary.
Lipophilicity : The cyclopropyl group is more lipophilic than the methyl group. This change can affect the compound's solubility, cell permeability, and interaction with hydrophobic subpockets within the kinase active site. An increase in lipophilicity can sometimes enhance binding but may also impact metabolic stability and off-target effects.
Metabolic Stability : Cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability. The C-H bonds of a cyclopropyl ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds of a methyl group. This can lead to a longer half-life and improved pharmacokinetic properties.
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets depending on its substitution pattern. nih.gov For Trk kinase inhibitors, for example, larger carboxamide groups at the C3 position have been shown to significantly enhance potency, indicating that this position can accommodate bulkier substituents to achieve favorable interactions. nih.govgoogle.com Therefore, it is plausible that the larger cyclopropyl group in 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine could offer a different potency and selectivity profile compared to the 3-methyl derivative, though empirical data is required for confirmation.
| Property | 3-Methyl Group | 3-Cyclopropyl Group | Potential Pharmacological Impact |
|---|---|---|---|
| Size/Steric Bulk | Small | Larger, more rigid | Can alter binding affinity and selectivity based on target topology. |
| Lipophilicity | Lower | Higher | May influence solubility, permeability, and hydrophobic interactions. |
| Metabolic Stability | Potentially more susceptible to oxidation | Generally more stable to oxidation | Could lead to improved pharmacokinetic profile (e.g., longer half-life). |
Advanced Research Directions and Future Perspectives
Strategic Optimization for Enhanced Biological Selectivity and Potency
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established pharmacophore in numerous biologically active compounds, particularly as kinase inhibitors. The strategic optimization of derivatives of 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is crucial for enhancing their selectivity and potency towards specific biological targets.
Structure-activity relationship (SAR) studies are fundamental to this optimization process. The substituent patterns on the pyrazolo[1,5-a]pyrimidine ring significantly influence the compound's pharmacological properties. For instance, modifications at various positions of the scaffold can enhance binding affinity to protein targets like kinases through hydrogen bonding, hydrophobic interactions, and π–π stacking. The bromine atom at the 6-position and the methyl group at the 3-position of the title compound are key features that can be leveraged for further chemical modification to improve biological activity.
Overcoming Challenges in Drug Design (e.g., Off-Target Effects, Drug Resistance Mechanisms)
A significant hurdle in the development of kinase inhibitors is the potential for off-target effects, leading to toxicity. Enhancing the selectivity of pyrazolo[1,5-a]pyrimidine derivatives is a primary goal to mitigate these effects. Rational drug design, guided by computational modeling and SAR studies, can lead to the development of compounds that fit precisely into the ATP-binding pocket of the target kinase, thereby reducing interactions with other kinases.
Drug resistance is another major challenge in cancer therapy. The development of next-generation pyrazolo[1,5-a]pyrimidine derivatives that can overcome these resistance mechanisms is an active area of research. This can be achieved by designing compounds that bind to mutated forms of the target protein or by developing agents that act via different mechanisms to circumvent resistance. The pyrazolo[1,5-a]pyrimidine scaffold has shown promise in developing reversal agents against multidrug resistance (MDR), a phenomenon often mediated by ATP-binding cassette (ABC) transporters.
Development of Novel Synthetic Pathways for Diversification and Functionalization
The development of efficient and versatile synthetic routes is essential for creating a diverse library of this compound derivatives for biological screening. Various synthetic strategies have been established for the pyrazolo[1,5-a]pyrimidine core, including cyclization, condensation, and multi-component reactions. nih.gov
Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times and higher yields. nih.gov Palladium-catalyzed cross-coupling reactions and click chemistry are powerful methods for introducing a wide range of functional groups, thereby enhancing the structural diversity and biological activity of these compounds. nih.gov For instance, the bromine atom at the 6-position of this compound serves as a convenient handle for such cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
One reported synthesis involves the reaction of 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde to yield a 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, highlighting a viable pathway to related structures. researchgate.netasianpubs.org Further research into novel synthetic methodologies will undoubtedly facilitate the discovery of new derivatives with improved properties.
Computational Design and Virtual Screening of Advanced Pyrazolo[1,5-a]pyrimidine Derivatives
Computational methods, including molecular docking and virtual screening, are increasingly integral to the drug discovery process. These in silico techniques allow for the rapid screening of large libraries of virtual compounds to identify potential hits with high binding affinity for a specific biological target. ekb.eg
For the pyrazolo[1,5-a]pyrimidine scaffold, computational studies have been employed to understand the binding mechanisms of these inhibitors with their target proteins, such as cyclin-dependent kinases (CDKs). nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses can provide insights into the structural requirements for potent inhibitory activity. nih.govresearchgate.net
Molecular docking studies can predict the binding modes of this compound derivatives within the active site of a target protein, guiding the design of more potent and selective inhibitors. nih.govjohnshopkins.edu Furthermore, in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties helps in the early identification of candidates with favorable drug-like properties. ekb.egjohnshopkins.edu
Exploration of Emerging Therapeutic Applications for the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine nucleus is a versatile scaffold with a broad spectrum of biological activities. nih.gov While its role as a kinase inhibitor in cancer therapy is well-documented, research is ongoing to explore its potential in other therapeutic areas. rsc.org
Derivatives of this scaffold have been investigated for a range of pharmacological effects, including:
Antimicrobial activity : Some pyrazolo[1,5-a]pyrimidines have shown promising activity against various bacterial and fungal strains. nih.gov
Antiviral and anti-inflammatory properties : The scaffold is being explored for its potential in treating viral infections and inflammatory conditions. nih.gov
Central nervous system (CNS) activity : Certain derivatives have been studied for their anxiolytic and sedative-hypnotic effects. nih.gov
A study on 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, a compound structurally related to this compound, demonstrated its potential as a selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are key targets in cancer therapy. researchgate.netasianpubs.org This suggests that this compound could serve as a valuable starting point for the development of novel anti-cancer agents.
Applications in Materials Science and Photophysical Property Exploration
Beyond its applications in medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has garnered significant attention in the field of materials science due to its unique photophysical properties. nih.govencyclopedia.pub These compounds can serve as emergent fluorophores with potential applications in various technologies. nih.govresearchgate.net
The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core, combined with its synthetic tractability, makes it an ideal platform for designing novel fluorescent materials. The absorption and emission properties of these compounds can be fine-tuned by introducing different substituents onto the heterocyclic core. rsc.org For example, the incorporation of electron-donating or electron-withdrawing groups can significantly alter their photophysical characteristics. rsc.org
The fluorescence properties of pyrazolo[1,5-a]pyrimidine derivatives, such as high quantum yields and excellent photostability, make them suitable for applications as:
Organic light-emitting diodes (OLEDs)
Fluorescent probes and sensors
Bioimaging agents
The ability to easily functionalize the pyrazolo[1,5-a]pyrimidine core allows for the development of materials with tailored optical and electronic properties for specific applications. rsc.org
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl precursors. Evidence suggests using β-ketonitriles (e.g., methyl 3-oxobutanoate) with NH-3-aminopyrazole derivatives under acidic conditions (e.g., acetic acid) at 80–100°C to form the pyrazolo[1,5-a]pyrimidine core . Bromination at position 6 can be achieved using N-bromosuccinimide (NBS) in DMF or DCM, with reaction time (2–4 hours) and temperature (0–25°C) critical for minimizing di-substitution byproducts . Regioselectivity is influenced by steric and electronic factors: the methyl group at position 3 directs bromination to position 6 due to reduced steric hindrance compared to bulkier substituents .
| Synthetic Route | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Core Formation | β-Ketonitrile, AcOH, 90°C | 70–85% | |
| Bromination | NBS, DCM, 25°C, 2h | 76–88% |
Q. How can NMR spectroscopy distinguish between positional isomers in brominated pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural elucidation. For 6-Bromo-3-methyl derivatives:
- The methyl group at position 3 appears as a singlet at δ 2.5–2.7 ppm.
- Bromine at position 6 deshields adjacent protons, causing a downfield shift (δ 8.3–8.5 ppm for H-7). ¹³C NMR shows C-6 at δ 120–125 ppm (C-Br) . Comparison with 5-bromo isomers (e.g., δ 8.1–8.2 ppm for H-6) helps resolve ambiguity .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc 4:1) effectively separates the target compound from unreacted starting materials and di-brominated byproducts . Recrystallization from ethanol/water (1:3) yields high-purity crystals (>95% by HPLC) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at C-6, showing enhanced electrophilicity due to bromine’s inductive effect. This predicts preferential Suzuki-Miyaura coupling at C-6 over C-2/C-7 positions . Experimental validation using Pd(PPh₃)₄ and arylboronic acids in THF/Na₂CO₃ (80°C, 12h) confirms >80% coupling efficiency at C-6 .
Q. What strategies mitigate contradictory bioactivity data in kinase inhibition assays involving this compound?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration, pH). Standardize assays using:
- Fixed ATP levels (1 mM) to reduce competitive inhibition variability.
- Parallel testing with positive controls (e.g., staurosporine).
- Structure-activity relationship (SAR) studies to differentiate off-target effects. For example, replacing bromine with chlorine at C-6 reduces IC₅₀ for JAK2 inhibition by 3-fold, confirming the bromine’s role in binding .
Q. How does the bromine substituent influence photophysical properties in materials science applications?
- Methodological Answer : Bromine enhances intersystem crossing, making the compound a candidate for organic light-emitting diodes (OLEDs). UV-Vis spectra show a redshift (λₐᵦₛ 320 → 345 nm) compared to non-brominated analogs. Time-resolved fluorescence reveals a triplet-state lifetime of 1.2 µs, suitable for phosphorescent applications .
Data Contradiction Analysis
Q. Why do solubility values reported for this compound vary across studies (DMSO: 15–25 mg/mL)?
- Methodological Answer : Variations arise from crystallization conditions. Amorphous forms (rapid cooling) exhibit higher solubility (25 mg/mL) vs. crystalline forms (15 mg/mL). Use powder X-ray diffraction (PXRD) to confirm polymorph identity and specify form in reporting .
Functionalization & Applications
Q. What methods enable selective functionalization at the methyl group (C-3) without affecting the bromine (C-6)?
- Methodological Answer : Radical bromination (e.g., AIBN, NBS, CCl₄, 80°C) selectively converts the C-3 methyl to -CH₂Br, preserving C-6 bromine. Subsequent nucleophilic substitution (e.g., with amines) introduces diverse functionalities (e.g., -CH₂NH₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
